molecular formula C10H9FN2S B1299636 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 2928-00-9

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B1299636
CAS RN: 2928-00-9
M. Wt: 208.26 g/mol
InChI Key: KPOAMSWZRRKBHN-UHFFFAOYSA-N
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Description

The compound "4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine" is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential antimicrobial properties. The presence of the fluorophenyl group may influence the electronic properties and reactivity of the molecule, potentially enhancing its biological activity.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods, including the Hantzsch thiazole synthesis, as demonstrated in the preparation of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine . This method involves the reaction of a thiourea precursor with a halogenated compound under specific conditions to yield the thiazole ring. The Gewald synthesis technique is another method used to synthesize 2-aminothiophene derivatives, which can be further modified to obtain Schiff bases with potential antimicrobial activity .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information about the functional groups, the substitution pattern on the thiazole ring, and the overall molecular conformation . The electronic effects of substituents like the fluorine atom can be compared to those of amino substituents, as seen in the study of region-isomeric thiazoloquinoxalines .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including condensation with other nitrogen-containing heterocycles to form complex fused polycyclic structures . The reactivity of these compounds is influenced by the substituents on the thiazole ring, which can lead to the formation of different isomers or influence the selectivity of the reactions. The interaction with carboxylic acids can lead to the formation of hydrogen-bonded adducts or salts, as observed in the crystal structures of cocrystalline products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. The crystal structure analysis reveals the presence of hydrogen bonding and π-π stacking interactions, which can influence the compound's solid-state properties . Additionally, the study of proton tautomerism and stereoisomerism in related thiazolone derivatives provides insights into the dynamic behavior of these molecules in different phases .

Scientific Research Applications

  • Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex

    • Application Summary : This compound has been used in the study of fluorescence properties. It has been characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .
    • Methods of Application : The aggregation behaviour of this compound was investigated in different solvents and concentrations .
    • Results : The compound did not show any aggregations. It gave the highest fluorescence quantum yield in CHCl3 and the lowest fluorescence quantum yield in DMSO .
  • 4-Fluorophenylacetylene

    • Application Summary : This compound is used as an intermediate in the synthesis of liquid crystals, pharmaceuticals, and for vacuum deposition .
    • Methods of Application : The solubility of this compound was tested in various solvents such as chloroform, diethyl ether, acetone, dichloromethane, hexane, and ethanol .
    • Results : The compound was found to be soluble in chloroform, diethyl ether, acetone, dichloromethane, hexane, and ethanol. It was highly soluble in toluene but insoluble in water .
  • Schiff Base Metal (II) Complexes

    • Application Summary : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
    • Methods of Application : Elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points were used to characterize the Schiff base and the metal complexes .
    • Results : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
  • Indole Derivatives

    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
    • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Organic Light-Emitting Diodes (OLEDs)

    • Application Summary : 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA) was designed as an electron acceptor by integrating three bis(4-fluorophenyl)amine groups into a heptazine core .
    • Methods of Application : This compound was used in the design of efficient exciplex-based deep-blue organic light-emitting diodes .
    • Results : The results of this application are not specified in the source .

Safety And Hazards

Like many chemicals, this compound could pose certain hazards. For instance, it could be harmful if swallowed, inhaled, or comes into contact with skin . It’s important to handle it with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOAMSWZRRKBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361195
Record name 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

CAS RN

2928-00-9
Record name 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
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